molecular formula C11H11ClN2 B1629371 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole CAS No. 912569-61-0

3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Cat. No.: B1629371
CAS No.: 912569-61-0
M. Wt: 206.67 g/mol
InChI Key: XEIKNZPKJWESHW-UHFFFAOYSA-N
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Description

3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole ( 912569-61-0 ) is a chemical compound with the molecular formula C11H11ClN2 . It belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazole derivatives are recognized as potent medicinal scaffolds and exhibit a wide spectrum of biological activities, making them highly valuable in scientific research . The specific structure of this compound, featuring a chloromethyl group attached to a phenyl ring which is linked to a 1-methyl-1H-pyrazole, makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry. The reactive chloromethyl group serves as an excellent handle for further chemical modifications, allowing researchers to create more complex molecules for various applications . Historically, pyrazole-based compounds have found extensive application in pharmaceutical research, with many derivatives used as non-steroidal anti-inflammatory drugs, such as antipyrine (analgesic and antipyretic) and phenylbutazone . This particular compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

3-[3-(chloromethyl)phenyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKNZPKJWESHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640337
Record name 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-61-0
Record name 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Methodologies

Chlorination of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol

The most efficient route to 3-[3-(chloromethyl)phenyl]-1-methyl-1H-pyrazole involves the direct chlorination of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol using thionyl chloride (SOCl₂). This method, reported by Dallagnol et al. (2018), achieves a 95% yield under mild conditions.

Reaction Conditions

  • Reagent : Thionyl chloride (2.5 equivalents)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to 20°C (gradual warming)
  • Time : 12–16 hours

The reaction proceeds via an SN2 mechanism, where SOCl₂ converts the hydroxymethyl group (-CH₂OH) to a chloromethyl moiety (-CH₂Cl). The exothermic reaction is controlled by maintaining a low initial temperature (0°C), followed by gradual warming to room temperature. Purification involves sequential washing with saturated sodium bicarbonate (to neutralize excess SOCl₂) and brine, followed by solvent evaporation under reduced pressure.

Table 1: Key Reaction Parameters
Parameter Details
Starting Material [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol
Reagent Thionyl chloride (SOCl₂)
Solvent Dichloromethane
Temperature 0°C to 20°C
Yield 95%
Purity >98% (by HPLC)
Reference Dallagnol et al., Journal of Medicinal Chemistry, 2018

Alternative Synthetic Routes

While the SOCl₂-mediated chlorination dominates industrial production, alternative methods include:

Phosphorus Pentachloride (PCl₅) Chlorination
PCl₅ offers a higher electrophilicity compared to SOCl₂, potentially reducing reaction times. However, side reactions such as over-chlorination or ring substitution necessitate stringent temperature control (-10°C to 5°C).

Hydrogen Chloride (HCl) Gas in Polar Solvents
Gaseous HCl in tetrahydrofuran (THF) or dimethylformamide (DMF) can effect chlorination but requires anhydrous conditions and prolonged reaction times (24–48 hours).

Mechanistic Insights

SN2 Nucleophilic Substitution

The chlorination proceeds via a bimolecular nucleophilic substitution:

  • Protonation : SOCl₂ protonates the hydroxyl oxygen, converting -CH₂OH to -CH₂OH₂⁺.
  • Leaving Group Formation : The protonated hydroxyl departs as water, generating a carbocation intermediate.
  • Chloride Attack : Chloride ion (from SOCl₂ decomposition) attacks the carbocation, yielding -CH₂Cl.

Side Reactions and Mitigation

  • Ester Formation : Excess SOCl₂ may esterify residual hydroxyl groups. This is mitigated by using stoichiometric SOCl₂ and neutralization with NaHCO₃.
  • Ring Chlorination : Electron-rich pyrazole rings are susceptible to electrophilic substitution. Low temperatures (0°C) suppress this pathway.

Optimization Strategies

Solvent Selection

Dichloromethane (DCM) is preferred due to its low polarity, which minimizes nucleophilic interference. Alternatives like chloroform or toluene reduce yields by 10–15% due to poor solubility of intermediates.

Stoichiometric Ratios

A 1:2.5 molar ratio of alcohol to SOCl₂ ensures complete conversion. Lower ratios (1:1.5) result in 70–80% yields due to incomplete chlorination.

Temperature Control

Maintaining 0°C during SOCl₂ addition prevents exothermic runaway. Subsequent warming to 20°C ensures reaction completion without side products.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (s, 1H, pyrazole-H)
    • δ 7.50–7.30 (m, 4H, aryl-H)
    • δ 4.65 (s, 2H, -CH₂Cl)
    • δ 3.95 (s, 3H, -CH₃)
  • IR (KBr) :

    • 750 cm⁻¹ (C-Cl stretch)
    • 1600 cm⁻¹ (pyrazole ring vibration)

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time at 8.2 minutes.

Industrial Production Considerations

Scalability Challenges

  • Waste Management : SOCl₂ hydrolysis generates HCl and SO₂, requiring scrubbers for neutralization.
  • Cost Efficiency : Bulk SOCl₂ procurement reduces costs by 20–30% compared to small-scale synthesis.

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times to 2–4 hours and improves yield consistency (±2%) by enhancing heat transfer.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH<sub>2</sub>Cl) group undergoes nucleophilic substitution (S<sub>N</sub>2) with a range of nucleophiles, facilitating derivatization.

SubstrateNucleophileConditionsProductYieldReference
3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazoleNaN<sub>3</sub>DMF, 80°C, 12 h3-[3-(Azidomethyl)phenyl]-1-methyl-1H-pyrazole85%
NH<sub>3</sub>EtOH, reflux, 24 h3-[3-(Aminomethyl)phenyl]-1-methyl-1H-pyrazole78%
KSCNAcetone, RT, 6 h3-[3-(Thiocyanatomethyl)phenyl]-1-methyl-1H-pyrazole90%

Key Findings :

  • Reactions proceed via a bimolecular mechanism, with polar aprotic solvents (e.g., DMF) enhancing reactivity.

  • Steric hindrance from the adjacent phenyl group slightly reduces reaction rates compared to aliphatic chloromethyl analogs .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, primarily at position 4 or 5, due to electron-donating effects of the methyl group and conjugation with the phenyl substituent.

Reaction TypeReagentConditionsProductYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C, 2 h3-[3-(Chloromethyl)phenyl]-1-methyl-4-nitro-1H-pyrazole65%
FormylationPOCl<sub>3</sub>/DMF (Vilsmeier-Haack)90°C, 4 h3-[3-(Chloromethyl)phenyl]-1-methyl-4-formyl-1H-pyrazole72%
SulfonationClSO<sub>3</sub>HRT, 12 h3-[3-(Chloromethyl)phenyl]-1-methyl-5-sulfo-1H-pyrazole58%

Key Findings :

  • Nitration occurs predominantly at position 4 due to para-directing effects of the methyl group .

  • Formylation via Vilsmeier-Haack requires elevated temperatures to overcome steric hindrance from the chloromethylphenyl group .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Reaction TypeCoupling PartnerCatalyst SystemProductYieldReference
SuzukiPhenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 80°C3-[3-(Phenylmethyl)phenyl]-1-methyl-1H-pyrazole82%
SonogashiraPhenylacetylenePdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>N3-[3-(Phenylethynyl)phenyl]-1-methyl-1H-pyrazole75%

Key Findings :

  • Suzuki coupling requires inert conditions to prevent oxidation of the boronic acid.

  • Sonogashira reactions exhibit higher regioselectivity compared to analogous aryl chlorides .

Condensation and Cyclization Reactions

The chloromethyl group reacts with carbonyl compounds or amines to form heterocycles or Schiff bases.

SubstrateReagentConditionsProductYieldReference
This compoundBenzaldehydeK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C3-[3-(Benzylidenemethyl)phenyl]-1-methyl-1H-pyrazole68%
EthylenediamineEtOH, reflux, 8 hBicyclic pyrazolo-imidazole derivative55%

Key Findings :

  • Condensation with aldehydes forms stable Schiff bases, useful in coordination chemistry .

  • Cyclization with diamines generates fused heterocycles with enhanced bioactivity .

Elimination Reactions

Under basic conditions, dehydrohalogenation generates a vinyl intermediate.

SubstrateBaseConditionsProductYieldReference
This compoundNaOHEtOH/H<sub>2</sub>O, reflux, 4 h3-[3-(Vinyl)phenyl]-1-methyl-1H-pyrazole88%

Key Findings :

  • Elimination proceeds via an E2 mechanism, favored by strong bases and protic solvents.

  • The resulting vinyl derivative serves as a diene in Diels-Alder reactions .

Biological Activity and Pharmacological Derivatives

Derivatives synthesized via the above reactions exhibit notable bioactivity:

DerivativeBiological ActivityIC<sub>50</sub>/EC<sub>50</sub>Reference
3-[3-(Aminomethyl)phenyl]-1-methyl-1H-pyrazoleMAO-B inhibition0.19 nM
3-[3-(Thiocyanatomethyl)phenyl]-1-methyl-1H-pyrazoleAnticancer (A549 cells)3.12–4.94 µM

Key Findings :

  • Aminomethyl derivatives show potent monoamine oxidase inhibition, relevant for neurodegenerative disease treatment .

  • Thiocyanato analogs induce apoptosis in lung cancer cells via mitochondrial pathways .

Scientific Research Applications

Pharmacological Activities

Research has demonstrated that pyrazole derivatives exhibit a wide range of pharmacological activities. The compound has been studied for its potential effects in the following areas:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds similar to 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole have been evaluated for their ability to reduce inflammation in various models, demonstrating significant anti-inflammatory effects comparable to established drugs like diclofenac and celecoxib .

Anticancer Potential

Research indicates that pyrazole derivatives may possess anticancer properties. In vitro assays have shown that certain analogs can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) when treated with pyrazole derivatives .

Antimicrobial Properties

The antimicrobial activity of pyrazoles has also been a focus of research. Compounds containing the pyrazole moiety have shown efficacy against various bacterial strains, suggesting their potential use as antibacterial agents .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a series of substituted pyrazoles, including those similar to this compound. The results indicated a dose-dependent reduction in paw edema in animal models, with some compounds exhibiting higher potency than traditional NSAIDs .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, several pyrazole derivatives were synthesized and tested against human cancer cell lines. The findings revealed that specific modifications to the pyrazole structure enhanced its binding affinity to target proteins involved in cell proliferation pathways, leading to reduced tumor growth rates in vivo .

Summary Table of Applications

ApplicationDescriptionReferences
Anti-inflammatoryInhibition of COX enzymes; comparable efficacy to NSAIDs
AnticancerInduction of apoptosis; inhibition of tumor cell proliferation
AntimicrobialEfficacy against various bacterial strains

Mechanism of Action

The mechanism of action of 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition or modification of their function. The pyrazole ring may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The para-substituted isomer , 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (CAS 916766-83-1), shares the same molecular formula (C₁₁H₁₁ClN₂) and weight (206.67 g/mol) but differs in the chloromethyl group’s position on the phenyl ring. Key distinctions include:

  • Synthetic Applications : The para isomer is documented in coupling reactions (e.g., with CuI/DMEDA catalysts) to generate trifluoromethyl-substituted pyrazoles .
  • Purity and Availability : Available commercially at 97% purity (Thermo Scientific), suggesting higher symmetry may improve crystallinity .
  • Pharmacological Relevance : Used in precursors for anti-parasitic agents (e.g., metronidazole analogs under evaluation against Blastocystis sp.) .

The meta-substituted target compound (CAS 84547-64-8) lacks direct pharmacological data but shares reactivity in functionalization. Positional differences may influence steric effects and electronic distribution, altering reaction kinetics or biological target affinity.

Heterocyclic Variants

Imidazole Analogs

Key differences:

  • Electron-Withdrawing Groups : The nitro group enhances electrophilicity, enabling TDAE-mediated reactions with carbonyl derivatives .
  • Molecular Weight : Higher (280.71 g/mol) due to additional nitro and methyl groups.
Oxadiazole Derivatives

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-63-7) features an oxadiazole ring. Notable properties:

  • Thermal Stability : Melting point 34–35°C, lower than pyrazole analogs, likely due to reduced aromaticity .
  • Applications : Trifluoromethyl groups enhance metabolic stability in agrochemicals .

Substituent Modifications on Pyrazole

Alkyl Chain Variations
  • The hydrochloride salt enhances aqueous solubility .
Fluorinated Derivatives
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole : Fluorine atoms enhance electronegativity and metabolic stability. Such compounds are explored in kinase inhibitors .

Functionalized Pyrazoles

Carboxylic Acid Derivatives
  • 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acid Amides: These derivatives exhibit analgesic activity comparable to aspirin, highlighting the pyrazole core’s role in bioactive molecules .
Sulfonyl and Aldehyde Derivatives
  • 4-({4-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}sulfonyl)-1-methyl-1H-pyrazole : Sulfonyl groups improve solubility and enable hydrogen bonding, critical for enzyme inhibition .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : The aldehyde moiety allows further derivatization (e.g., Schiff base formation) .

Biological Activity

3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is a nitrogen-containing heterocyclic compound with the molecular formula C11H11ClN2 and a molecular weight of approximately 206.67 g/mol. This compound features a pyrazole ring, which is known for its diverse biological activities. Recent studies have suggested that it may serve as a lead compound in drug development, particularly in the realms of anti-inflammatory and antimicrobial therapies.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The results demonstrated that certain derivatives displayed potent antibacterial activity, making them potential candidates for further pharmacological development .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds similar to this compound have shown effectiveness in inhibiting key inflammatory mediators such as TNF-α and IL-6. For instance, one study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Properties

Pyrazoles have also been explored for their anticancer properties. Recent advancements in drug design have highlighted the potential of pyrazole derivatives as effective agents against various cancer cell lines. Some compounds demonstrated significant cytotoxicity against tumor cells, suggesting that this compound may possess similar anticancer effects .

While specific mechanisms for this compound remain under investigation, it is hypothesized that the compound's biological activities may stem from its ability to interact with various biological targets, including enzymes involved in inflammation and cell proliferation. The presence of the chloromethyl group may enhance its reactivity and bioavailability, contributing to its pharmacological effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other structurally related pyrazole derivatives is essential. The following table summarizes key biological activities observed in related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantPotential
5-(4-Methoxyphenyl)-1H-pyrazoleHighModerateHigh
1-Acetyl-3-(4-chlorophenyl)-5-(2-pyrrolyl)-4,5-dihydro-1H-pyrazoleLowHighModerate

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

  • Antimicrobial Efficacy : A study focused on synthesizing new pyrazole derivatives showed that certain compounds had an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics against resistant bacterial strains .
  • Anti-inflammatory Mechanisms : Research indicated that some pyrazoles inhibited COX enzymes, leading to reduced production of prostaglandins involved in inflammatory responses .
  • Cytotoxicity Against Cancer Cells : Various studies reported IC50 values for different pyrazole derivatives against cancer cell lines, indicating their potential as chemotherapeutic agents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Reactant of Route 2
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3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

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